Wild-Type H5N1 NA Inhibition
Neuraminidase-IN-18 (compound N5) demonstrates a more potent inhibition of wild-type H5N1 neuraminidase compared to oseltamivir carboxylate (OSC), a widely used benchmark. In a direct head-to-head enzymatic assay, N5 exhibited an IC50 value of 0.14 μM, while OSC required a higher concentration of 0.31 μM to achieve 50% inhibition [1]. This represents a 2.2-fold improvement in potency for N5 under identical assay conditions. The assay measured neuraminidase activity using a fluorogenic substrate in a cell-free system, ensuring a direct comparison of target engagement [1].
OSC: 0.31 μM
2.2-fold lower
| Evidence Dimension | Inhibitory concentration (IC50) against wild-type H5N1 neuraminidase |
|---|---|
| Target Compound Data | 0.14 μM |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): 0.31 μM |
| Quantified Difference | 2.2-fold lower IC50 (improved potency) |
| Conditions | In vitro enzymatic assay with fluorogenic substrate; wild-type H5N1 NA |
Why This Matters
A lower IC50 indicates that less compound is needed to achieve the same level of enzyme inhibition, potentially translating to more efficient target engagement in cellular or in vivo models.
- [1] Shang LL, et al. Discovery of novel polyheterocyclic neuraminidase inhibitors with 1,3,4-oxadiazole thioetheramide as core backbone. Eur J Med Chem. 2024;269:116305. View Source
